
4-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
4-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a pyridine structure in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 4-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine and other TFMPs generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 4-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine is C7H5ClF3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Compounds structurally related to 4-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine are integral in synthetic chemistry for creating various pyridine derivatives. For example, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine illustrates the use of selective chlorinating reagents under mild conditions, offering a pathway to produce pyridine derivatives efficiently (Xia Liang, 2007). Additionally, compounds like 2,4-dimethyl-3-pyridinols, which share functional group similarities, have been synthesized and studied for their antioxidant properties, showcasing the role of pyridine derivatives in developing novel antioxidants (M. Wijtmans et al., 2004).
Applications in Catalysis
Pyridine derivatives are also prominent in catalysis. For instance, the basic ionic liquid [bmim]OH catalyzes the synthesis of dimethyl 4-(2-(2,6-Bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate, demonstrating the catalytic efficiency of pyridine-based ligands in organic synthesis (Xiaobing Liu et al., 2018).
Role in Supramolecular Chemistry
The structure and reactivity of pyridine derivatives make them suitable for forming complexes with metal ions, which is crucial for the development of supramolecular chemistry. For example, complexes formed between alkali metal cations and ligands containing pyridine units have been studied for their complexation properties, highlighting the importance of such compounds in understanding and designing new materials (Jerald S. Bradshaw et al., 1980).
Contributions to Material Science
The versatility of pyridine derivatives extends to material science, where their unique properties are leveraged in the development of novel materials. For instance, palladium(II) complexes with pyridine-based ligands have shown high catalytic activity for the Heck reaction, indicating the potential of these compounds in facilitating organic transformations and material synthesis (D. Das et al., 2009).
Wirkmechanismus
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-5(4-9)2-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHESAUXZVXKAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211940 | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227502-28-4 | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



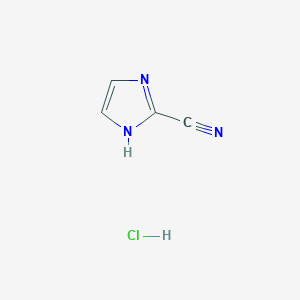
![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)

![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)

![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)
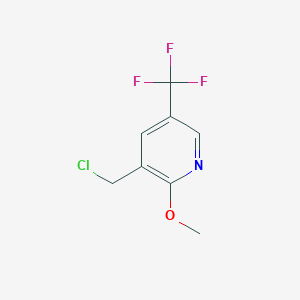
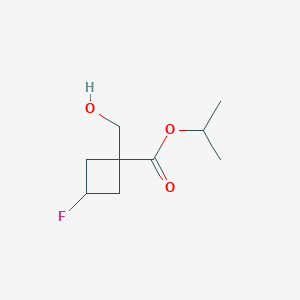
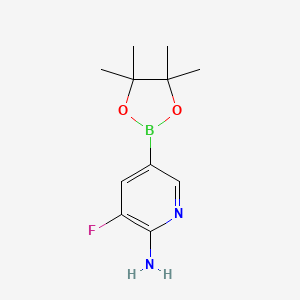

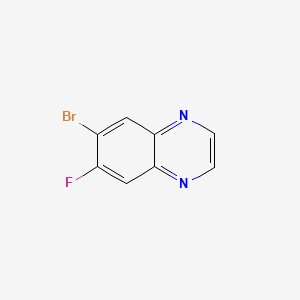
![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)

amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)